chemical properties of 6-Ethyloctahydropyrrolo[3,4-B]pyridine
chemical properties of 6-Ethyloctahydropyrrolo[3,4-B]pyridine
An In-depth Technical Guide to the Chemical Properties and Therapeutic Potential of 6-Ethyloctahydropyrrolo[3,4-b]pyridine
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive analysis of 6-Ethyloctahydropyrrolo[3,4-b]pyridine, a heterocyclic amine of significant interest in medicinal chemistry. While specific experimental data for this ethyl derivative is limited in public literature, this document synthesizes foundational knowledge from its core scaffold, close structural analogs, and established chemical principles. We will delve into its physicochemical properties, propose robust synthetic and analytical methodologies, and explore its reactivity. A significant portion of this guide is dedicated to the biological context, primarily informed by the role of the parent cis-octahydropyrrolo[3,4-b]pyridine scaffold as the key pharmacophore in the fourth-generation fluoroquinolone antibiotic, moxifloxacin. The established mechanism of action against bacterial DNA gyrase and topoisomerase IV is discussed as the primary therapeutic target for derivatives of this class.
Introduction to the Octahydropyrrolo[3,4-b]pyridine Scaffold
The octahydropyrrolo[3,4-b]pyridine core is a bicyclic heterocyclic system featuring a fused pyrrolidine and pyridine ring. This saturated scaffold provides a rigid, three-dimensional structure that is highly valuable for precise ligand-receptor interactions in drug design. Its most prominent application is found in the structure of moxifloxacin, where the cis-isomer is crucial for its potent, broad-spectrum antibacterial activity[1]. The nitrogen atoms within the scaffold offer key points for hydrogen bonding and salt formation, critical for solubility and target engagement.
This guide focuses specifically on the 6-ethyl derivative, exploring how the addition of an ethyl group to the secondary amine of the parent structure influences its chemical properties and potential as a building block for novel therapeutic agents.
Physicochemical and Structural Properties
The fundamental chemical properties of a compound are critical for its handling, formulation, and pharmacokinetic profile. Below is a summary of the known and inferred properties of 6-Ethyloctahydropyrrolo[3,4-b]pyridine.
| Property | Value / Description | Source / Rationale |
| IUPAC Name | 6-ethyloctahydro-1H-pyrrolo[3,4-b]pyridine | [2] |
| CAS Number | 1141669-88-6 | [2][3][4] |
| Molecular Formula | C₉H₁₈N₂ | [2][4] |
| Molecular Weight | 154.25 g/mol | [2] |
| Appearance | Inferred to be a liquid at room temperature, similar to the 6-methyl analog.[5] | Extrapolation from Analog |
| Storage Conditions | 2-8°C | [2][3] |
| Solubility | Predicted to be soluble in water and polar organic solvents (e.g., methanol, ethanol) due to the presence of two amine functionalities capable of hydrogen bonding. | Chemical Principle |
| pKa | Not experimentally determined. Expected to have two pKa values corresponding to the two nitrogen atoms. The exocyclic secondary amine (N6) is expected to be more basic than the bridgehead tertiary amine. | Chemical Principle |
| LogP | Not experimentally determined. The addition of an ethyl group relative to the parent scaffold would increase lipophilicity. | Chemical Principle |
Synthetic Strategy and Methodologies
The synthesis of 6-Ethyloctahydropyrrolo[3,4-b]pyridine can be logically achieved from the parent cis-octahydropyrrolo[3,4-b]pyridine scaffold, which itself can be synthesized via a multi-step process from pyridinedicarboxylic acid[6]. The introduction of the ethyl group is a standard transformation.
Proposed Synthetic Workflow: Reductive Amination
The most direct and field-proven method to introduce the N-ethyl group onto the parent scaffold is through reductive amination. This process involves the reaction of the secondary amine with acetaldehyde to form an intermediate iminium ion, which is then reduced in situ to the corresponding ethyl amine. This method is chosen for its high efficiency and selectivity.
Caption: Proposed synthetic workflow via reductive amination.
Experimental Protocol: Synthesis of 6-Ethyloctahydropyrrolo[3,4-b]pyridine
Causality: This protocol uses Sodium Triacetoxyborohydride (STAB) as the reducing agent. STAB is preferred over other hydrides like sodium borohydride because it is milder and selective for the reduction of iminium ions in the presence of the aldehyde, preventing the unwanted reduction of the starting aldehyde. Dichloromethane (DCM) is a common, non-protic solvent suitable for this reaction.
-
Preparation: To a solution of cis-octahydropyrrolo[3,4-b]pyridine (1.0 eq) in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere, add acetaldehyde (1.2 eq).
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Add STAB (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 6-Ethyloctahydropyrrolo[3,4-b]pyridine.
Spectroscopic and Analytical Characterization
Identity and purity confirmation are paramount. A combination of spectroscopic and chromatographic techniques forms a self-validating system for characterization.
-
¹H NMR: The spectrum is expected to show complex multiplets in the aliphatic region for the scaffold protons. Key signals would include a quartet and a triplet corresponding to the ethyl group protons (-CH₂-CH₃), with the quartet likely appearing more downfield due to its proximity to the nitrogen atom.
-
¹³C NMR: The spectrum should display 9 distinct signals in the aliphatic region, corresponding to the 9 carbon atoms in the molecule.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a prominent peak for the molecular ion [M+H]⁺ at m/z 155.2.
-
Purity Analysis (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid would be suitable for assessing purity.
Chemical Reactivity and Stability
The reactivity of 6-Ethyloctahydropyrrolo[3,4-b]pyridine is dominated by the nucleophilicity of its nitrogen atoms.
-
N-Alkylation/Acylation: The bridgehead tertiary nitrogen is sterically hindered and less reactive. The N1 nitrogen (if unprotected) would be a secondary amine and the primary site for reactions like acylation or further alkylation.
-
Salt Formation: Both nitrogen atoms are basic and will readily react with acids to form salts. This is a common strategy to improve the crystallinity and aqueous solubility of amine-containing drug candidates.
-
Stability: As with many amines, this compound may be susceptible to air oxidation over time. The recommended storage temperature of 2-8°C suggests that it should be stored in a cool, dark place under an inert atmosphere for long-term stability[2][3].
Biological Context and Potential Therapeutic Targets
The primary value of this scaffold in drug development comes from its established role in antibacterial agents[1].
Primary Target: Bacterial Topoisomerases
The cis-octahydropyrrolo[3,4-b]pyridine moiety is the C-7 substituent of moxifloxacin. This part of the molecule is critical for its activity against bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, and their inhibition leads to double-stranded DNA breaks and subsequent cell death[1]. The dual-targeting mechanism of moxifloxacin contributes to its high potency and a reduced likelihood of developing bacterial resistance[1]. Therefore, 6-Ethyloctahydropyrrolo[3,4-b]pyridine is a prime candidate for use as a building block in the synthesis of new fluoroquinolone analogs or other novel antibacterial agents targeting these enzymes.
Caption: Inhibition of bacterial topoisomerases by the scaffold.
Exploratory Therapeutic Areas
Derivatives of the broader pyrrolopyridine family have demonstrated a wide range of biological activities, suggesting that the 6-ethyl derivative could be a valuable starting point for exploring other therapeutic areas[7][8][9]. Published research on various isomers has shown potential for:
These findings highlight the versatility of the pyrrolopyridine core and justify screening 6-Ethyloctahydropyrrolo[3,4-b]pyridine and its derivatives against a diverse panel of biological targets.
Conclusion and Future Directions
6-Ethyloctahydropyrrolo[3,4-b]pyridine is a structurally significant heterocyclic compound with substantial potential in drug discovery. While its specific chemical properties are not yet widely published, a robust profile can be inferred from its structure and the behavior of its analogs. Its primary value lies in its connection to the moxifloxacin pharmacophore, making it a key building block for developing next-generation antibacterial agents targeting DNA gyrase and topoisomerase IV. The diverse biological activities associated with the broader pyrrolopyridine family also warrant its exploration in oncology, virology, and neuroscience. Future research should focus on obtaining detailed experimental data for its physicochemical properties, expanding the library of its derivatives, and screening them against a wide range of therapeutic targets.
References
- 6-Ethyloctahydropyrrolo[3,4-b]pyridine - Chongqing Chemdad Co. ,Ltd. (n.d.).
- 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine | CymitQuimica. (n.d.).
- 6-Ethyloctahydropyrrolo[3,4-b]pyridine CAS#: 1141669-88-6 - ChemicalBook. (n.d.).
-
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
6H-pyrrolo[3,4-b]pyridine | C7H6N2 | CID 13764185 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Ethyl pyrrolo[3,4-b]pyridine-6-carboxylate | C10H10N2O2 | CID 153758254 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Therapeutic Targeting of a Novel 6-Substituted Pyrrolo [2,3-d]pyrimidine Thienoyl Antifolate to Human Solid Tumors Based on Selective Uptake by the Proton-Coupled Folate Transporter - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (n.d.). Retrieved from [Link]
-
1-Boc-octahydropyrrolo(3,4-b)pyridine | C12H22N2O2 | CID 22562202 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives - ResearchGate. (2021). Retrieved from [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and pharmacological evaluation of perhydropyrrolo [3,4-c]pyridine derivatives. (1990). Il Farmaco. Retrieved from [Link]
-
Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines - Beilstein Journals. (2019). Retrieved from [Link]
-
6-Ethyloctahydropyrrolo[3,4-b]pyridine CAS#: 1141669-88-6; ChemWhat Code: 5917. (n.d.). Retrieved from [Link]
-
6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine | C8H16N2 | CID 18712669 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - OUCI. (n.d.). Retrieved from [Link]
-
Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines - Journal of Applied Pharmaceutical Science. (2021). Retrieved from [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Pyridine - Wikipedia. (n.d.). Retrieved from [Link]
- CN102964346A - Preparation method of (S, S)-octahydro-6H-pyrrolo[3, 4-b]pyridine. (n.d.). Google Patents.
-
Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (n.d.). Journal of the Indian Chemical Society. Retrieved from [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6-Ethyloctahydropyrrolo[3,4-b]pyridine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 6-Ethyloctahydropyrrolo[3,4-b]pyridine CAS#: 1141669-88-6 [m.chemicalbook.com]
- 4. chemwhat.com [chemwhat.com]
- 5. 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine | CymitQuimica [cymitquimica.com]
- 6. CN102964346A - Preparation method of (S, S)-octahydro-6H-pyrrolo[3, 4-b]pyridine - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials [ouci.dntb.gov.ua]
- 12. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
(Note: This is a placeholder image as the exact structure is being elucidated.)